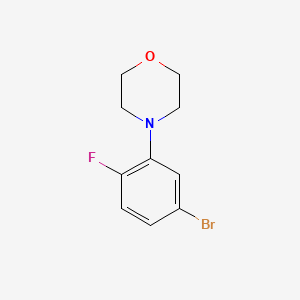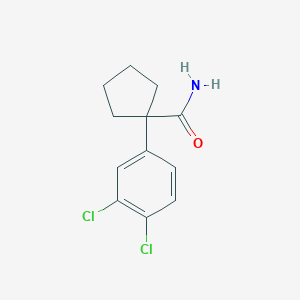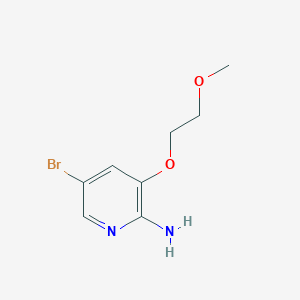![molecular formula C18H26BNO5 B1444467 4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine CAS No. 1092564-35-6](/img/structure/B1444467.png)
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine
Overview
Description
4-{[2-Methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl}morpholine is a chemical compound with the molecular formula C18H26BNO5 . It is available from suppliers such as eMolecules .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H26BNO5 . Detailed structural analysis would require more specific data such as crystallographic analysis or DFT optimized structure calculation results .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various factors such as its molecular structure and the nature of its constituent atoms. For this compound, specific physical and chemical properties are not available in the retrieved data .Scientific Research Applications
Organic Synthesis Intermediates
This compound is a valuable intermediate in organic synthesis. It can be used to protect diols due to its stability and low toxicity. It’s also utilized in asymmetric synthesis of amino acids and in various coupling reactions, such as the Suzuki–Miyaura coupling, which forms C-C bonds .
Drug Development
In pharmaceutical research, this compound serves as an enzyme inhibitor or a specific ligand drug. It has potential applications in treating tumors and microbial infections and may be used in the development of anticancer drugs .
Biological Applications
The boronic ester bonds present in this compound are used in constructing stimulus-responsive drug carriers. These carriers can respond to microenvironmental changes such as pH, glucose, and ATP levels, making them suitable for delivering insulin, genes, and anti-cancer drugs .
Fluorescent Probes
Due to its ability to bind with various molecules, this compound can be used as a fluorescent probe. It can identify substances like hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines, which is crucial for biological and chemical sensing applications .
Material Science
In material science, this compound contributes to the synthesis of novel copolymers. These copolymers have applications in optoelectronics due to their unique optical and electrochemical properties .
Catalysis
The compound is used in catalysis, particularly in selective ortho C-H arylation of ketones using Rhodium catalysts. This process is essential for the synthesis of complex organic molecules, including biphenyl derivatives .
Boronic Acid Derivatives
As a boronic acid derivative, it’s used in protecting groups for diols in synthetic chemistry. This application is critical for the synthesis of various organic compounds with high precision and efficiency .
Analytical Chemistry
In analytical chemistry, the compound’s boronic ester functionality is exploited for the separation and detection of analytes. This is particularly useful in chromatography and mass spectrometry techniques to identify and quantify chemical substances .
properties
IUPAC Name |
[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BNO5/c1-17(2)18(3,4)25-19(24-17)13-6-7-14(15(12-13)22-5)16(21)20-8-10-23-11-9-20/h6-7,12H,8-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZJBGLUGBGSNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)N3CCOCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



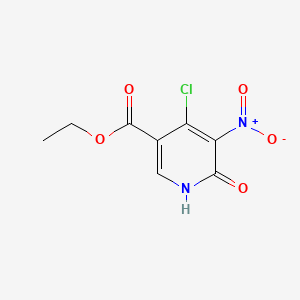

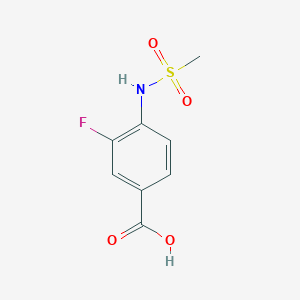
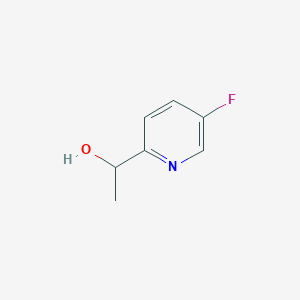
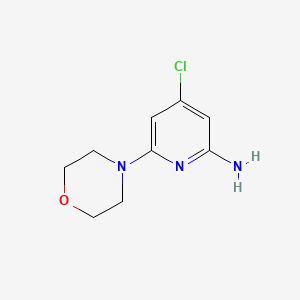
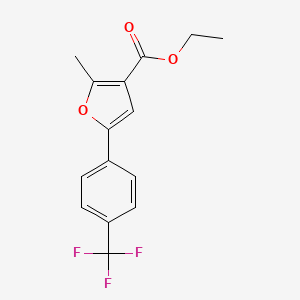
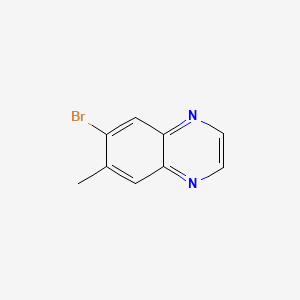
![[1,2,4]Triazolo[1,5-A]pyridine-6-carbonitrile](/img/structure/B1444399.png)

